
2-Bromo-1,3,4-trifluorobenzene
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Overview
Description
2-Bromo-1,3,4-trifluorobenzene is a useful research compound. Its molecular formula is C6H2BrF3 and its molecular weight is 210.981. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-bromo-1,3,4-trifluorobenzene, and how do reaction conditions influence yield?
- Methodology : Two main approaches are documented:
- Br-Mg Exchange : Reacting this compound with i-PrMgBr in tetrahydrofuran (THF) at low temperatures (-70°C) to generate organomagnesium intermediates, which are then quenched or further functionalized .
- Direct Halogenation : Bromination of fluorobenzene derivatives using hydrogen fluoride (HF) or antimony trifluoride (SbF₃) under controlled conditions, yielding halogenated products .
Q. How does the substitution pattern of fluorine atoms affect the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing nature of fluorine substituents activates the aromatic ring toward electrophilic substitution at the para position to bromine. This regioselectivity is critical in Suzuki-Miyaura or Ullmann couplings, where steric and electronic effects dictate bond formation .
- Experimental Validation : Comparative studies with analogs (e.g., 2-bromo-1,4,5-trifluorobenzene) show reduced reactivity at meta-fluorine positions due to increased steric hindrance .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Methods :
- Distillation : Effective for separating the compound (boiling point ~144°F) from lower-boiling impurities under reduced pressure (60 mmHg) .
- Column Chromatography : Silica gel columns with hexane/ethyl acetate eluents resolve halogenated byproducts, achieving >95% purity .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., nucleophilic substitution vs. elimination) impact the synthesis of trifluorobenzoic acids from this compound?
- Case Study : In the synthesis of 3-aryl-2,4,5-trifluorobenzoic acids, the choice of base (e.g., K₂CO₃ vs. t-BuOK) determines pathway dominance. Strong bases favor elimination, forming undesired alkenes, while milder conditions promote nucleophilic carboxylation .
- Mitigation : Kinetic studies recommend using polar aprotic solvents (DMF) and low temperatures (-20°C) to suppress elimination .
Q. What analytical strategies resolve contradictions in reported solubility data for this compound?
- Data Discrepancy : Solubility ranges from "slightly soluble in water" to "soluble in ethanol/ether" .
- Resolution :
- Temperature-Dependent Solubility : Conduct UV-Vis spectroscopy at 25°C vs. 50°C to quantify solubility changes.
- Hansen Solubility Parameters : Compare with solvents like THF (δ = 9.1) to identify optimal media for reactions .
Q. How can computational modeling predict the compound’s behavior in catalytic C–H functionalization reactions?
- DFT Calculations : Density functional theory (DFT) simulations of transition states reveal that fluorine substituents lower the activation energy for C–Br bond cleavage by 15–20 kJ/mol compared to non-fluorinated analogs .
- Validation : Experimental kinetic data (e.g., turnover frequencies in Pd-catalyzed reactions) align with computational predictions .
Q. Safety and Handling
Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?
- Guidelines :
- Inert Atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) to prevent bromine liberation .
- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and face shields are mandatory due to corrosive byproducts .
- Emergency Measures : Neutralize spills with sodium bicarbonate and evacuate vapors using fume hoods .
Properties
IUPAC Name |
2-bromo-1,3,4-trifluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3/c7-5-3(8)1-2-4(9)6(5)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAXDCSHYHIOGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938856 |
Source
|
Record name | 2-Bromo-1,3,4-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176793-04-7 |
Source
|
Record name | 2-Bromo-1,3,4-trifluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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